Product packaging for N6-(2-Aminoethyl)-FAD(Cat. No.:CAS No. 167962-39-2)

N6-(2-Aminoethyl)-FAD

Katalognummer: B1142059
CAS-Nummer: 167962-39-2
Molekulargewicht: 828.62
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N6-(2-Aminoethyl)-FAD is a chemically synthesized flavin adenine dinucleotide (FAD) analog designed for the site-specific, covalent modification of flavoproteins . This derivative features an aminoethyl group attached to the N6 position of the adenine ring, which provides a primary amino group for conjugation to carboxylated supports or macromolecules . Its primary research value lies in creating semisynthetic flavoenzymes and studying protein-coenzyme interactions. A key application is the covalent attachment of the FAD moiety to apo-flavoproteins, leading to irreversibly bound holoenzymes. For instance, the compound's succinimido ester derivative, N6-(6-carboxyhexyl)-FAD, has been successfully used to generate a semisynthetic D-amino acid oxidase with one FAD analog covalently and specifically linked to a single lysine residue per enzyme subunit . Similarly, this FAD analog and its derivatives spontaneously bind via autoflavinylation to the fusion protein Su9-6-hydroxy-D-nicotine oxidase, resulting in a trypsin-resistant, catalytically active holoenzyme that retains its functionality and can be imported into yeast mitochondria, demonstrating its utility in studying protein folding and translocation . Furthermore, etheno-bridged analogs related to this compound have been used to reconstitute DNA photolyase, providing insights into the role of the adenine moiety in photoinduced electron transfer repair mechanisms of UV-damaged DNA .

Eigenschaften

CAS-Nummer

167962-39-2

Molekularformel

C₂₉H₃₈N₁₀O₁₅P₂

Molekulargewicht

828.62

Synonyme

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(2-Aminoethyl)adenosine; 

Herkunft des Produkts

United States

Synthetic Methodologies for N6 2 Aminoethyl Fad and Advanced Derivatization

Historical and Classical Synthetic Routes to N6-Substituted FAD Analogues

The journey to synthesize N6-(2-Aminoethyl)-FAD is built upon a foundation of earlier work focused on the modification of the adenosine (B11128) moiety of FAD. These classical routes were often multi-step processes, paving the way for more streamlined, modern syntheses.

Early Strategies for Adenosine N6 Modification and Subsequent FAD Construction

Initial forays into the synthesis of N6-substituted FAD analogues were predicated on the modification of adenosine at the N6-position, followed by its conversion to the full FAD molecule. A common early strategy involved the direct alkylation of adenosine. However, this approach was often hampered by a lack of regioselectivity, leading to alkylation at various positions on the adenine (B156593) ring.

Another classical approach involved the Dimroth rearrangement, a well-established reaction in heterocyclic chemistry. This method typically begins with the alkylation of the N1 position of the adenine ring. The resulting N1-alkylated intermediate then undergoes a base-catalyzed rearrangement to yield the desired N6-substituted adenosine. While effective, these early methods were often characterized by laborious procedures and modest yields.

Patented Synthetic Procedures and Their Foundational Contributions

The strategic importance of N6-substituted FAD analogues in biotechnology and diagnostics is underscored by the existence of patented synthetic methods. These patents often describe multi-step sequences that have been foundational to the field. For instance, some patented procedures for preparing N6-substituted NAD, NADP, or FAD derivatives have been described, highlighting the early commercial interest in these compounds. These patented routes, while sometimes complex, provided a reliable, albeit often low-yielding, source of these valuable molecules and laid the groundwork for future process optimization.

Optimized and High-Yield Synthetic Approaches for this compound

Building on the lessons learned from classical methods, researchers have developed more efficient and higher-yielding syntheses of this compound. These modern approaches prioritize selectivity, yield, and a reduction in the number of synthetic steps.

Direct Alkylation at the Adenine N1 Position and Subsequent Dimroth Rearrangement

A significant advancement in the synthesis of this compound involves a refined application of the Dimroth

Utilization of Protecting Groups to Enhance Selectivity and Yield

Purification Strategies for this compound and its Precursors

Purification of this compound and its precursors is crucial to ensure the high purity required for its applications. This typically involves a multi-step process combining different chromatographic techniques.

A combination of anion-exchange and reverse-phase chromatography is often employed for the effective isolation of this compound.

Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. bio-rad.com Anion-exchange resins, which are positively charged, bind negatively charged molecules like FAD and its derivatives. wikipedia.org The separation relies on the electrostatic interactions between the functional groups on the resin and the molecule of interest. bio-rad.com The process typically involves:

Equilibrating the column with a buffer. bio-rad.com

Loading the sample onto the column.

Washing the column to remove unbound impurities. bio-rad.com

Eluting the bound molecules by increasing the salt concentration or changing the pH of the buffer. wikipedia.org

Diethyl-aminoethyl (DEAE) cellulose (B213188) is a commonly used weak anion-exchange matrix. researchgate.net The working pH range for a DEAE matrix is typically between 2 and 9. researchgate.net

C18 Reverse-Phase Chromatography: This method separates molecules based on their hydrophobicity. phenomenex.com The stationary phase consists of C18 (octadecyl) hydrocarbon chains, which are non-polar, while the mobile phase is polar. phenomenex.comthermofisher.com Hydrophobic compounds interact more strongly with the C18 stationary phase and are retained longer. phenomenex.com Elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase. phenomenex.com C18 columns are widely used for the purification of various compounds, including pharmaceuticals and fatty acids. thermofisher.com For highly hydrophobic compounds, a technique known as non-aqueous reverse-phase chromatography (NARP) can be used, which employs non-aqueous mobile phases. researchgate.net

A typical purification scheme might involve an initial anion-exchange step to separate the desired FAD analogue from other charged species, followed by a C18 reverse-phase step to remove more hydrophobic or less polar impurities.

The purity and yield of synthesized this compound analogues are critical parameters. High-performance liquid chromatography (HPLC) and mass spectrometry are standard techniques for this assessment. Recent synthetic methods report achieving yields of approximately 60% with a purity of over 95%.

ParameterValueMethod of Assessment
Yield ~60%Not specified
Purity >95%HPLC and Mass Spectrometry

This table summarizes the reported yield and purity of this compound from advanced synthetic methods.

Chromatographic Methods for Product Isolation (e.g., Anion-Exchange, C18 Reverse-Phase)

Synthesis of this compound for Specific Research Applications

The unique chemical structure of this compound, particularly the presence of a primary amine, makes it a versatile tool for various research applications through further chemical modification.

The primary amine group on the N6-(2-aminoethyl) moiety serves as a functional linker, enabling the covalent attachment of the FAD analogue to other molecules, a process known as bioconjugation. researchgate.net This allows for the site-specific immobilization of apo-flavoenzymes onto solid supports. For instance, glucose oxidase has been successfully immobilized on amino-functionalized agarose (B213101) beads using this cofactor. The aminoethyl group can form stable amide bonds with carboxylated carriers, which helps in maintaining a uniform enzyme orientation and minimizing leaching.

Linkers are essential in chemical biology, providing not only a connection between molecules but also functional versatility in the design of bioconjugates. biorxiv.orgrsc.org The choice of linker can significantly impact the properties and function of the final conjugate.

The N6 position of the adenine ring in FAD is a key site for modification to create photoactivatable or spectroscopic probes. These probes are valuable tools for studying biological processes with high spatiotemporal control. illinois.edu

Photoactivatable probes can be "caged" with a photolabile group that is removed upon irradiation with light, releasing the active molecule. nih.gov For example, a photoactivatable formaldehyde (B43269) donor, photoFAD-3, was developed with a fluorescent reporter to monitor its release. nih.gov This allows for the controlled delivery and quantification of the released analyte within living cells. nih.gov

The development of such probes often involves synthesizing derivatives with specific photophysical properties. For instance, replacing certain substituents on the aromatic ring can lead to higher quantum yields and reduced photobleaching. nih.gov These light-responsive tools are instrumental in advancing our understanding of the roles of molecules like formaldehyde in biological systems. illinois.edu

Advanced Analytical and Spectroscopic Characterization of N6 2 Aminoethyl Fad Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex biomolecules like N6-(2-Aminoethyl)-FAD. Through a combination of one-dimensional (1D) and two-dimensional (2D) techniques, a complete assignment of proton and carbon signals can be achieved, verifying the successful synthesis and integrity of the molecule. biorxiv.org

Proton NMR (¹H NMR) provides the initial and crucial evidence for the successful attachment of the 2-aminoethyl group to the N6 position of the adenine (B156593) ring. In native FAD, the adenine protons H2 and H8 appear as sharp singlets at distinct chemical shifts. Upon substitution at the N6 position, the electronic environment of the adenine ring is altered, leading to predictable shifts in these proton resonances.

Furthermore, the ¹H NMR spectrum provides direct confirmation of the aminoethyl linker's integrity. The two methylene (B1212753) groups (-CH₂-CH₂-) of the linker are expected to appear as distinct multiplets, typically triplets, with chemical shifts influenced by their proximity to the nitrogen atoms. The methylene group adjacent to the adenine N6 is deshielded compared to the terminal methylene group. The presence and splitting pattern of these signals confirm that the linker is intact and correctly attached.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Expected values based on published data for similar compounds and general principles. The definitive characterization relies on the analysis presented in primary literature such as Bückmann et al., 1997. biorxiv.org)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
Adenine H2 ~8.2 s Shift confirms N6 substitution.
Adenine H8 ~8.4 s Shift confirms N6 substitution.
Flavin H7α ~7.9 s Isoalloxazine ring proton.
Flavin H8α ~7.8 s Isoalloxazine ring proton.
Ribose H1' ~6.1 d Anomeric proton of ribose.
Linker -CH₂-N6 ~3.9 t Methylene adjacent to adenine.
Linker -CH₂-NH₂ ~3.1 t Terminal methylene of the linker.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (Expected values based on published data for FAD and N6-substituted adenosines. Definitive assignments are reported in Bückmann et al., 1997. biorxiv.org)

Carbon Expected Chemical Shift (δ, ppm) Notes
Adenine C2 ~153 Confirms purine (B94841) structure.
Adenine C4 ~149 Quaternary carbon.
Adenine C5 ~120 Shift influenced by N6-substituent.
Adenine C6 ~155 Shift confirms N6-substitution.
Adenine C8 ~141 Confirms purine structure.
Linker -CH₂-N6 ~43 Carbon adjacent to adenine ring.
Linker -CH₂-NH₂ ~41 Terminal carbon of the linker.
Flavin C4a ~137 Isoalloxazine ring quaternary carbon.

For a molecule as complex as this compound, 1D NMR spectra often contain overlapping signals. Advanced 2D NMR techniques are employed to resolve these ambiguities and achieve complete spectral assignment.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting the protons within the ribose sugar ring, the protons along the ribityl chain, and, crucially, the two coupled methylene groups of the aminoethyl linker. This provides unambiguous confirmation of these spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear 2D experiment correlates protons with their directly attached carbons. By mapping the proton signals (from the ¹H NMR) to the carbon signals (from the ¹³C NMR), the HSQC spectrum allows for the definitive assignment of each CH, CH₂, and CH₃ group. For this compound, it would unequivocally link the proton resonances of the linker, ribose, and ribityl moieties to their corresponding carbon atoms, solidifying the structural elucidation.

Carbon-13 NMR (¹³C NMR) for Definitive Structural Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a fundamental technique for characterizing flavins, as the isoalloxazine ring system is a strong chromophore. The resulting spectrum provides insight into the electronic structure of the molecule and is sensitive to its immediate environment.

The UV-Vis spectrum of oxidized this compound in aqueous buffer is characteristic of a typical flavin, showing two major absorption bands in the visible and near-UV range. The modification at the N6 position of the adenine moiety, being distant from the flavin chromophore, does not significantly alter the electronic properties of the isoalloxazine ring. researchgate.net The absorption maxima are nearly identical to those of native FAD.

Published data indicate that N6-substituted FAD analogues have characteristic absorption maxima at approximately 377 nm and 450 nm. researchgate.net The molar extinction coefficient (ε) at the ~450 nm peak is a key parameter for determining the concentration of flavin solutions. For native FAD, this value is well-established at 11,300 M⁻¹cm⁻¹. The N6-aminoethyl modification results in a minimal change to this value, confirming that the core flavin chromophore remains unperturbed.

Table 3: UV-Vis Spectroscopic Properties of this compound in Aqueous Buffer

Parameter Value Reference
Absorption Maximum 1 (λmax) ~450 nm researchgate.net
Absorption Maximum 2 (λmax) ~377 nm researchgate.net

The UV-Vis absorption spectrum of the flavin chromophore is highly sensitive to its local environment, including solvent polarity, pH, and hydrogen bonding interactions. This sensitivity is a valuable tool for probing the flavin binding site in enzymes.

Solvent Polarity: When moving from a polar (e.g., water) to a less polar solvent, the absorption spectrum of flavins typically shows a loss of the fine vibrational structure on the ~450 nm band and may exhibit a slight blue or red shift (solvatochromism). This reflects changes in the dipole interactions between the solvent and the ground and excited states of the isoalloxazine ring.

pH Effects: The protonation state of the isoalloxazine ring, particularly at the N1 and N3 positions, can be influenced by the pH of the solution, leading to changes in the absorption spectrum. For instance, the absorbance spectrum of the flavin bound to nitroalkane oxidase is pH-dependent, with a pKa value of 8.4. Studying these pH-dependent spectral changes in this compound provides baseline data for comparison when the analogue is incorporated into a protein environment. These environmental effects are critical for interpreting spectral data when using the analogue as a probe in flavoenzyme studies.

Characterization of Absorption Maxima and Molar Extinction Coefficients

Mass Spectrometry (MS) for Molecular Weight and Purity Verification

Mass spectrometry serves as a cornerstone for the molecular characterization of FAD analogues, providing definitive data on molecular weight and sample purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound. measurlabs.com Unlike conventional mass spectrometry that measures nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.com This high level of precision enables the determination of a molecule's elemental composition and isotopic distribution. measurlabs.comnih.gov

For this compound, HRMS is crucial for confirming its successful synthesis and elemental formula. The technique provides the high accuracy needed to distinguish the target compound from potential byproducts or isomers that may have the same nominal mass. bioanalysis-zone.comspectroscopyonline.com By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can verify the identity of the synthesized analogue with high confidence. researchgate.net

The key molecular properties of this compound determined through methods including mass spectrometry are summarized below.

PropertyValue
Molecular Formula C29H38N10O15P2
Molecular Weight 828.6 g/mol
IUPAC Name [[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Modification Site N6 position of adenine
Data sourced from reference vulcanchem.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This combination is highly effective for assessing the purity of synthesized compounds like this compound. nih.gov

In the analysis of this compound, an LC system separates the target analogue from unreacted starting materials, reagents, and any side products formed during the synthesis. vulcanchem.com The separated components then enter the mass spectrometer, which identifies them based on their mass-to-charge ratios. This allows for the quantification of impurities, with modern LC-MS systems capable of detecting impurities at very low levels. nih.govmdpi.com Studies have confirmed the purity of this compound samples to be greater than 95% using chromatographic and spectrometric methods. vulcanchem.com The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS can provide rapid and robust analysis, essential for quality control. besjournal.com

Electrochemical Characterization and Redox Properties

The electrochemical properties of this compound are fundamental to its function, as FAD itself is a redox-active coenzyme. Techniques like cyclic voltammetry are employed to investigate these properties.

Cyclic Voltammetry for Probing Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules. palmsens.com By applying a linearly varying potential to an electrode and measuring the resulting current, a voltammogram is produced which provides information about the redox potentials of the analyte. palmsens.comnih.gov The midpoint potential (E1/2), calculated from the anodic and cathodic peak potentials, corresponds to the formal potential (E°') for a reversible redox couple. nih.gov

The redox potential of flavin analogues is a critical parameter, as it influences their catalytic activity. d-nb.info For this compound, CV is used to determine its formal potential, which is expected to be similar to that of native FAD since the modification is on the adenine moiety, distant from the redox-active isoalloxazine ring. vulcanchem.com The formal potential for FAD is approximately -460 to -480 mV vs. SCE at pH 7. nih.gov Studies on FAD and its analogues show a linear dependence of the formal potential on pH, typically with a slope around 52-59 mV per pH unit, indicative of a two-proton, two-electron transfer process. nih.govscholaris.ca The electrochemical characterization of this compound using CV confirms its redox competency, a prerequisite for its use in reconstituting apo-flavoenzymes. researchgate.netscribd.com

Heterogeneous Electron-Transfer Kinetics at Modified Electrodes

The study of heterogeneous electron-transfer (ET) kinetics provides insights into how efficiently electrons are transferred between an immobilized molecule and an electrode surface. For this compound, this is particularly relevant for applications in biosensors and bioelectronics. acs.orgresearchgate.net

In a key study, this compound was covalently attached to gold electrodes modified with self-assembled monolayers (SAMs) of alkanethiols of varying lengths. acs.orgresearchgate.netcapes.gov.br The kinetics of electron transfer were investigated using electrochemical methods. The rate of electron transfer (ket) was found to decrease exponentially as the thickness of the SAM increased. acs.orgresearchgate.net This relationship is described by the equation ket = A exp(-βn), where 'n' is the number of bonds in the alkanethiol linker. acs.orgresearchgate.net

The attenuation factor (β), which reflects how effectively the SAM impedes electron transfer, was determined to be 1.0 per bond for this compound on these modified electrodes. acs.orgresearchgate.net Interestingly, the apparent rate constant for electron transfer was found to be two orders of magnitude greater when an alcohol-terminated diluent was used in the SAM compared to a methyl-terminated one, despite having a similar β value. acs.orgresearchgate.net

ParameterValueExperimental Condition
Attenuation Factor (β) 1.0 per bondImmobilized on mixed alkanethiol SAMs on gold electrodes acs.orgresearchgate.net
Electron Transfer Rate Exponential decay with SAM thicknessMeasured via electrochemical methods acs.orgresearchgate.net
Effect of Diluent ~100x faster with alcohol-terminated vs. methyl-terminated SAMsComparison of apparent rate constants acs.orgresearchgate.net

These findings are crucial for the rational design of bioelectronic devices, demonstrating how the molecular environment surrounding the immobilized cofactor can significantly modulate its electron transfer properties.

Other Spectroscopic Techniques for Specialized Studies

Fluorescence Spectroscopy for Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding interactions and conformational dynamics of fluorescent molecules, or fluorophores, like FAD and its analogues. The intrinsic fluorescence of the flavin isoalloxazine ring makes it a natural probe for such studies.

The fluorescence of FAD is strongly dependent on its molecular conformation. In aqueous solutions, FAD exists in an equilibrium between a non-fluorescent, "stacked" or "closed" conformation, where the adenine and isoalloxazine rings are in close proximity forming a π-complex, and a fluorescent "open" conformation. mdpi.comresearchgate.net The close interaction in the stacked form leads to efficient quenching of the isoalloxazine fluorescence. mdpi.com This conformational sensitivity is a key tool for studying binding events. When an FAD analogue like this compound binds to a target molecule, such as a protein, it can induce a conformational change, often forcing the analogue into the "open" state and resulting in a significant increase in fluorescence intensity. wikipedia.org

This principle is widely applied in binding assays. By monitoring the change in fluorescence upon titration of a ligand or protein, one can determine binding affinities (dissociation constants, Kd). For instance, the binding of FAD analogues to flavoenzymes can be monitored by observing the enhancement of flavin fluorescence. acs.org

Furthermore, modifications to the FAD structure, such as the introduction of the N6-(2-aminoethyl) group, can alter the intrinsic photophysical properties of the molecule. These changes, including shifts in the excitation and emission maxima (λex and λem) and changes in fluorescence quantum yield (ΦF) and lifetime (τF), provide additional handles for studying molecular interactions. researchgate.netacs.org

Table 1: Representative Fluorescence Properties of FAD and Analogues This table presents illustrative data compiled from various studies on FAD and its analogues to demonstrate the typical range of fluorescence characteristics.

Compound/StateExcitation Max (λex)Emission Max (λem)Notes
Oxidized FAD (unbound)~450 nm~520 nmFluorescence is quenched when bound within many flavoproteins. wikipedia.org
FAD in "stacked" form~450 nm~520 nmFluorescence is highly quenched. mdpi.comresearchgate.net
FAD in "open" form~450 nm~520 nmFluorescence is enhanced compared to the stacked form. researchgate.net
Flavin 2-Aminopurine Dinucleotide~310 nm (2Ap moiety)~370 nm (2Ap) & ~525 nm (Flavin)A dually fluorescent analogue allowing for FRET studies. grafiati.com
5-Deazariboflavin (analogue)--Shows a higher fluorescence quantum yield (0.52) compared to Riboflavin (B1680620) (0.27). acs.org

Förster Resonance Energy Transfer (FRET) is another powerful application of fluorescence spectroscopy for measuring intramolecular or intermolecular distances. By labeling the this compound analogue or its binding partner with a suitable fluorophore, changes in the distance between the donor and acceptor dyes upon binding or conformational changes can be quantified by measuring the efficiency of energy transfer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique vibrational spectrum, or "molecular fingerprint," is generated. redalyc.orgnih.gov This is particularly useful for confirming the successful synthesis and structural integrity of FAD analogues like this compound.

The IR spectrum of FAD is complex, featuring contributions from both the isoalloxazine and adenine moieties, as well as the ribityl and pyrophosphate components. mdpi.comresearchgate.net Key vibrational bands for FAD include the prominent carbonyl (C=O) stretching vibrations, which are typically observed between 1650 and 1715 cm⁻¹. mdpi.comresearchgate.net The conformation of FAD (stacked vs. open) can also influence the vibrational modes, which can be detected by IR spectroscopy. mdpi.com

For this compound, IR spectroscopy can be used to verify the presence of the appended aminoethyl group. The spectrum would be expected to show characteristic absorption bands corresponding to the functional groups within this moiety. These include N-H stretching and bending vibrations from the primary amine, and C-H stretching vibrations from the ethyl chain. The C-N stretching vibration of the amine group would also be present.

Table 2: Expected IR Absorption Frequencies for this compound This table provides expected wavenumber ranges for the key functional groups in this compound based on established IR spectroscopy data for similar structures. nih.gov

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3550 - 3250Medium
Primary Amine (R-NH₂)N-H Bend1640 - 1550Medium-Strong
Alkane (CH₂)C-H Stretch3000 - 2850Strong
Carbonyl (C=O)C=O Stretch1715 - 1650Strong
Aromatic RingC=C Stretch1600 - 1475Medium-Weak
AmineC-N Stretch1250 - 1000Medium-Strong
Pyrophosphate (P-O-P)P=O Stretch~1260Strong

N6 2 Aminoethyl Fad As a Mechanistic Probe in Flavoenzyme Studies

Reconstitution of Apo-Flavoenzymes with N6-(2-Aminoethyl)-FAD

Many flavoenzymes bind their FAD cofactor non-covalently. This allows for the reversible removal of the native cofactor to produce a catalytically inactive apoenzyme. nih.gov The subsequent introduction of a synthetic cofactor analog, such as this compound, into the active site of the apoenzyme regenerates a catalytically active, "semisynthetic" enzyme. nih.govresearchgate.net This process, known as apoenzyme reconstitution, is a cornerstone of modern structural enzymology and biotechnology. nih.gov It enables the site-specific introduction of probes, labels, or functionalities that would otherwise be difficult to incorporate using standard protein modification techniques. nih.govresearchgate.net The resulting semisynthetic enzymes can possess altered catalytic activities, enhanced stability, or entirely new functions, such as the ability to be immobilized on surfaces for biosensor applications. nih.gov

NADH oxidases are flavoproteins that catalyze the oxidation of NADH, playing roles in metabolic pathways and cellular redox balance. Those isolated from thermophilic organisms like Thermus thermophilus and Thermus aquaticus are of particular interest due to their high stability. The NADH oxidase from T. thermophilus HB8 is a monomeric flavoprotein containing FAD that oxidizes NADH and NADPH to produce hydrogen peroxide. nih.gov Its crystal structure reveals a deep cleft between subunits where the active site is located. nih.gov Similarly, the NADH oxidase from T. aquaticus YT-1 is a dimeric FAD-dependent enzyme that is active at temperatures up to 95°C. nih.gov

Research has been conducted on the coenzyme activity of this compound with apo-NADH oxidase from both Thermus thermophilus and Thermus aquaticus, indicating that these enzymes can be successfully reconstituted with this FAD analog. researchgate.net However, detailed findings from these specific studies are not widely available in the surveyed literature. The ability to reconstitute these thermostable enzymes with a functionalized cofactor highlights the potential for creating robust, tailored biocatalysts for applications in diagnostics and biotechnology.

Apo-Glucose Oxidase (Apo-GOx): Glucose oxidase (GOx) from Aspergillus niger is a dimeric glycoprotein (B1211001) that is highly specific for the oxidation of β-D-glucose. wikipedia.orgsigmaaldrich.com Its stability and specificity have made it a benchmark enzyme in biosensor development. The reconstitution of apo-GOx with this compound is a well-established method for creating electrically contacted enzyme electrodes. rsc.org In a typical approach, the this compound is first covalently immobilized onto a gold electrode surface. rsc.orgacs.orgresearchgate.net The subsequent addition of apo-GOx leads to its reconstitution on the surface-bound FAD, resulting in a properly oriented and bioelectrocatalytically active enzyme layer. acs.org This strategy has been used to achieve highly efficient electrical communication between the enzyme's redox center and the electrode. nih.govnanospr.com

6-Hydroxy-D-Nicotine Oxidase (6-HDNO): This flavoenzyme from Arthrobacter oxidans is notable because its FAD cofactor is covalently attached to a histidine residue of the polypeptide chain. wiley.comnih.gov The formation of this covalent bond is an autocatalytic process known as autoflavinylation, which can occur when the apo-enzyme, expressed in a system like E. coli, is incubated with FAD. wiley.comwur.nl Studies have successfully employed this autoflavinylation process to covalently incorporate FAD derivatives into the enzyme. researchgate.netnih.gov Specifically, this compound was shown to bind spontaneously to a fusion protein of 6-HDNO, demonstrating that the enzyme's flavinylation machinery can accommodate modifications at the N6 position of the adenine (B156593) ring. researchgate.netnih.gov

Case Studies: Reconstitution of APO-NADH Oxidase from Thermus thermophilus and Thermus aquaticus

Investigation of Coenzyme Activity and Substrate Specificity

The introduction of the 2-aminoethyl group at the N6-adenine position can influence the catalytic activity of the reconstituted enzyme. The degree of this impact varies depending on the specific flavoenzyme and the reaction conditions.

In a study involving a fusion protein of 6-HDNO, the enzyme reconstituted with this compound exhibited approximately 50% of the catalytic activity observed with the native FAD cofactor. nih.gov This indicates a moderate decrease in efficiency but confirms that the modified cofactor is well-tolerated and supports catalysis.

For glucose oxidase, the impact of reconstitution with this compound is often evaluated in the context of bioelectronics. When apo-GOx is reconstituted onto surfaces functionalized with the FAD analog, the resulting systems can display exceptionally high electron-transfer turnover rates. For instance, GOx reconstituted on a polyaniline/poly(acrylic acid) film with the tethered cofactor achieved an electron-transfer turnover rate of approximately 1000 s⁻¹. nanospr.comresearchgate.net An even higher rate of 5000 s⁻¹ was reported for GOx reconstituted onto FAD-functionalized gold nanoparticles, which facilitate the electrical wiring of the enzyme. nih.gov These high rates demonstrate that the N6-modification provides an effective anchor for creating efficient bioelectrocatalytic systems.

EnzymeCofactorActivity MetricResultContextReference
6-Hydroxy-D-Nicotine Oxidase (fusion)This compoundRelative Catalytic Activity~50% of native FADEnzyme activity measured in solution. nih.gov
Glucose OxidaseThis compoundElectron-Transfer Turnover Rate~1000 s⁻¹Reconstituted on a conductive polymer film for bioelectronic application. nanospr.comresearchgate.net
Glucose OxidaseThis compoundElectron-Transfer Turnover Rate5000 s⁻¹Reconstituted on FAD-functionalized gold nanoparticles for electrical contact. nih.gov

Glucose oxidase is known for its high specificity for β-D-glucose. wikipedia.orgsigmaaldrich.com While detailed comparative studies on the substrate spectrum of GOx reconstituted with this compound versus the native enzyme are not prevalent in the searched literature, the principle that such modifications can affect substrate binding is established for other flavoenzymes. For example, in a study on 7α-hydroxysteroid dehydrogenase, an N6-(2-aminoethyl) derivative of NADP was poorly accepted as a coenzyme, showing a significant increase in its Km value, which reflects weaker binding. researchgate.net This suggests that even modifications distant from the catalytic center can impact the delicate interactions required for efficient substrate recognition and turnover. For GOx reconstituted on electrode surfaces, the primary substrate remains glucose, and the systems show a clear response to increasing glucose concentrations, indicating that substrate specificity is largely retained. acs.org

Similarly, 6-HDNO is highly specific for the (R)-isomer of 6-hydroxynicotine. uniprot.orgwikipedia.org The reconstituted fusion protein was catalytically active, confirming it could still process its substrate, though specific Km and kcat values for comparison were not reported. nih.gov The retention of significant activity in these reconstituted systems implies that the substrate binding pocket and catalytic machinery remain largely intact and functional.

Impact of N6-Modification on Catalytic Turnover Rates

Elucidating Enzyme Reaction Mechanisms

This compound is a versatile probe for dissecting the complex catalytic cycles of flavoenzymes, which typically involve two distinct half-reactions.

Flavoenzyme catalysis proceeds through two half-reactions: a reductive phase where the flavin is reduced by a substrate, and an oxidative phase where the reduced flavin is reoxidized. d-nb.info The reductive half-reaction, involving the transfer of electrons from a substrate to the FAD cofactor, is a critical step that can be investigated using FAD analogs. grinnell.edud-nb.info

A significant application of this compound is in the field of bioelectronics to study and engineer electron transfer (ET) pathways. The terminal amine of the analog provides a perfect chemical handle to covalently attach the FAD cofactor, and subsequently the entire enzyme, to an electrode surface. researchgate.net This setup creates an electrically "wired" enzyme, allowing for direct, mediatorless electron transfer between the enzyme's active site and the electrode.

This technique has been successfully applied to apo-glucose oxidase (apo-GOx). In these studies, this compound is first immobilized on a gold electrode, often coated with a self-assembled monolayer (SAM) like thioctic acid. researchgate.netresearchgate.net The apo-GOx is then reconstituted onto this FAD-functionalized surface, creating a bioelectrocatalytically active electrode. researchgate.net By measuring the resulting current in the presence of glucose, the kinetics of electron transfer through the enzyme can be directly studied. Such systems have achieved high electron transfer turnover rates, demonstrating efficient electrical communication between the flavin active site and the electrode. nih.govresearchgate.net

Table 1: Bioelectrocatalytic Properties of Glucose Oxidase Reconstituted with this compound
Electrode SystemMeasured ParameterValueReference
GOx reconstituted on Au-nanoparticle functionalized with this compoundElectron Transfer Turnover Rate5000 s⁻¹ nih.gov
GOx reconstituted on polyaniline/poly(acrylic acid) film with this compoundElectron Transfer Turnover Rate~1000 s⁻¹ researchgate.net
This compound on thioctic acid monolayer on Au-electrodeFAD Surface Coverage2.2 x 10⁻¹¹ mol cm⁻² researchgate.net
Apo-GOx reconstituted onto the FAD monolayer from the row aboveGOx Surface Coverage2.0 x 10⁻¹² mol cm⁻² researchgate.net

These experiments provide profound insights into the distance and orientation requirements for efficient electron tunneling and help map the electronic pathways within the enzyme structure. nih.govresearchgate.net

A subset of flavoenzymes contains a flavin cofactor that is covalently attached to an amino acid residue of the protein. The mechanism of this post-translational modification, known as covalent flavinylation, is not fully understood but is often an autocatalytic process. researchgate.net this compound has been employed as a model compound to investigate this phenomenon.

In studies on 6-hydroxy-D-nicotine oxidase (6-HDNO), this compound was used to demonstrate that the apoenzyme could spontaneously bind and incorporate FAD derivatives with modifications on the adenine moiety. researchgate.net This showed that the flavinylation machinery could tolerate substitutions at this position, providing clues about the recognition elements required for the covalent linking process. Similarly, studies on L-aspartate oxidase used a related N6-modified FAD analog to identify the specific lysine (B10760008) residue (Lys38) that served as the attachment point, thereby mapping the binding site and providing a structural basis for the flavinylation event. nih.gov These findings indicate that the initial noncovalent binding, which can be mimicked by analogs like this compound, is a prerequisite for the subsequent, slower, covalent bond formation.

Applications of N6 2 Aminoethyl Fad in Biocatalysis and Enzyme Engineering

Cofactor-Mediated Enzyme Immobilization Strategies

A primary application of N6-(2-Aminoethyl)-FAD is in the development of robust and reusable biocatalytic systems through cofactor-mediated enzyme immobilization. This approach leverages the strong, specific binding between a flavoenzyme and its FAD cofactor to anchor the enzyme to a solid support in a controlled manner. nih.gov

The terminal primary amine of this compound serves as a versatile anchor point for its covalent attachment to various carrier materials. vulcanchem.com This functional group can readily form stable amide bonds with supports that have been functionalized with carboxylic acid groups. vulcanchem.com The process often involves activation of the carboxyl groups on the carrier using carbodiimide (B86325) chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to facilitate the reaction with the amino group of the modified FAD. researchgate.net

This strategy has been successfully used to immobilize the FAD derivative onto a range of materials, including:

Agarose (B213101) Beads: this compound has been covalently linked to aminoethyl-decorated or carboxylated agarose beads, creating a recyclable platform for enzyme immobilization. vulcanchem.comnih.govresearchgate.net

Electrode Surfaces: For bio-electrochemical applications, the modified cofactor has been tethered to gold electrodes, often through a self-assembled monolayer (SAM) of molecules like thioctic acid. researchgate.netacs.orgresearchgate.netresearchgate.net

Polymer Films: Composite films, such as those made of polyaniline and poly(acrylic acid), have been functionalized with this compound to create electrically conductive and enzyme-compatible surfaces. researchgate.net

This covalent anchoring of the cofactor is the foundational step for the subsequent immobilization of the target enzyme.

Once the this compound is securely anchored to a carrier, the corresponding apoenzyme—the protein part of the enzyme devoid of its cofactor—is introduced. The apoenzyme specifically recognizes and binds to the immobilized FAD, spontaneously reassembling into a fully active, or holo-, enzyme on the surface of the support. nih.gov This reconstitution process effectively immobilizes the enzyme. vulcanchem.com

This method has been demonstrated with several flavoenzymes, most notably:

Glucose Oxidase (GOx): Apo-GOx is widely used for reconstitution onto surfaces decorated with this compound and its derivatives for applications in biosensors and biocatalysis. vulcanchem.comacs.orgdaneshyari.comunibe.ch The process restores the enzyme's catalytic activity, allowing for the oxidation of glucose while the enzyme remains fixed to the support. acs.org

Phenylacetone Monooxygenase (PAMO): The apo-form of PAMO, an industrially relevant biocatalyst, has been successfully immobilized by reconstitution onto FAD-decorated agarose beads. nih.gov This technique was also effective for a PAMO fusion protein, demonstrating the versatility of the approach. nih.gov

This strategy ensures that the enzyme is not only immobilized but also oriented in a predictable manner, with the cofactor binding pocket facing the support.

Table 1: Research Findings on Enzyme Immobilization via this compound Reconstitution

Enzyme Carrier Material Key Findings Reference(s)
Glucose Oxidase (GOx) Amino-functionalized agarose beads Retained 85% of its native activity after 10 catalytic cycles, showing exceptional operational stability. vulcanchem.com
Phenylacetone Monooxygenase (PAMO) FAD*-decorated agarose beads Immobilized PAMO was more thermostable (retaining 40% activity after 1 hour at 60°C) compared to the soluble enzyme (0% activity). The carrier was recyclable for multiple rounds of immobilization. nih.gov
Glucose Oxidase (GOx) Thioctic acid monolayer on a gold electrode Resulted in a bioelectrocatalytically active enzyme layer that could stimulate the oxidation of glucose in the presence of an electron mediator. acs.org

Cofactor-mediated immobilization offers several distinct benefits but also presents some challenges.

Advantages:

Enhanced Stability: Covalent attachment prevents the dissociation of the FAD cofactor, a common route for the inactivation and destabilization of flavoenzymes. vulcanchem.comacs.orgacs.org This leads to improved operational stability, as seen with glucose oxidase, and enhanced thermostability, as demonstrated with PAMO. vulcanchem.comnih.gov

Reduced Leaching: Strong covalent bonds between the cofactor and the support minimize enzyme leakage from the carrier during use. vulcanchem.commdpi.com

Carrier Reusability: The support material decorated with the FAD derivative can often be recovered and reused for subsequent immobilizations by simply reloading it with fresh apoenzyme. nih.gov

Generic Applicability: The strategy is broadly applicable to many flavoenzymes that can be expressed or prepared in their apo-form. nih.gov

Limitations:

Preparation of Apoenzyme: The method requires a stable apoenzyme, which can sometimes be difficult to prepare and may be less stable than the holoenzyme.

Reconstitution Efficiency: The efficiency of reconstitution can be dependent on experimental conditions and the specific enzyme-cofactor conjugate pair. daneshyari.com One study noted that under their specific conditions for electrode assembly, the reconstitution of apo-GOx did not result in observable biocatalytic activity, highlighting that success is not always guaranteed. researchgate.net

Synthesis of Modified Cofactor: The chemical synthesis of this compound is a multi-step process that adds complexity and cost compared to using the native cofactor. vulcanchem.com

Reconstitution of Apoenzymes onto FAD-Decorated Surfaces for Enhanced Biocatalysis

Development of Semi-Synthetic Enzymes with Novel or Enhanced Functionality

Beyond immobilization, this compound is a key building block for creating semi-synthetic enzymes, where the reconstituted catalyst exhibits properties not present in the native enzyme.

The creation of a semi-synthetic enzyme through the reconstitution of an apoenzyme with this compound inherently engineers the flavoprotein. The covalent link to a support material provides significant stabilization. vulcanchem.comnih.gov For instance, GOx immobilized via this cofactor on agarose beads maintained 85% of its original activity even after being used for ten consecutive cycles. vulcanchem.com Similarly, immobilized PAMO displayed a notable increase in thermostability, retaining 40% of its activity after an hour at 60°C, a temperature at which the free enzyme is completely inactivated. nih.gov This covalent tethering prevents cofactor loss, which is a critical factor for maintaining enzyme structure and function, especially under harsh operational conditions. acs.orgacs.org

A groundbreaking application of this compound is its use in constructing light-regulated enzymes. The amino group on the cofactor acts as a convenient point of attachment for photoisomerizable molecules, such as nitrospiropyran. unibe.ch

The process involves:

Synthesizing a photoswitchable FAD analog (e.g., SP-FAD) by coupling a molecule like nitrospiropyran to the amino group of this compound. unibe.ch

Reconstituting an apo-flavoenzyme, such as apo-glucose oxidase, with this new synthetic cofactor. unibe.ch

The resulting semi-synthetic enzyme possesses biocatalytic activity that can be controlled by light. In the case of the nitrospiropyran-FAD-reconstituted glucose oxidase, irradiation with UV light (e.g., 360-380 nm) converts the spiropyran (SP) form to the merocyanine (B1260669) (MR) form. unibe.ch This structural change in the cofactor's appendage, located near the enzyme's active site, alters the enzyme's conformation and catalytic efficiency. unibe.ch For an electrode-bound enzyme, this switch resulted in an 11-fold enhancement of the bio-electrocatalytic current, effectively turning the enzyme "ON". unibe.ch Subsequent irradiation with visible light (>475 nm) reverses the isomerization, returning the enzyme to its less active "OFF" state. unibe.ch This provides a reversible mechanism for the amperometric transduction of recorded optical signals. acs.orgunibe.ch

Table 2: Photoswitchable Enzyme Systems Utilizing this compound Derivatives

Apoenzyme Photoswitch Moiety Linker Light Signal (Switch ON) Light Signal (Switch OFF) Observed Effect Reference(s)
Glucose Oxidase (apo-GOx) Nitrospiropyran This compound 360 nm < λ < 380 nm λ > 475 nm 11-fold enhancement in electrocatalytic anodic current. Reversible switching between high-activity (ON) and low-activity (OFF) states. unibe.ch
Glucose Oxidase (apo-GOx) Nitrospiropyran (in mixed monolayer with FAD) This compound UV light Visible light Photoswitchable bioelectrocatalysis for glucose oxidation, controlled by electrostatic repulsion of the electron mediator from the electrode. acs.org

Expanding the Substrate Scope through Modified Cofactor Incorporation

The high selectivity of enzymes, while advantageous for specific chemical transformations, can also limit their applicability by restricting the range of substrates they can process. nih.gov Enzyme engineering seeks to overcome this limitation by modifying biocatalysts to accept new substrates. One strategy involves the incorporation of modified cofactors, which can alter the architecture and electronic properties of the enzyme's active site. This compound serves as a valuable tool in this context, not by typically participating directly in catalysis with novel substrates, but by enabling the study and engineering of flavoenzymes.

The introduction of a functionalized cofactor like this compound necessitates an enzyme active site capable of accommodating the additional bulk at the N6 position of the adenine (B156593) ring. This challenge drives protein engineering efforts, such as directed evolution, to create enzyme variants with expanded active sites. Such engineered flavoenzymes may then exhibit altered or expanded substrate scopes, accepting molecules that would not fit in the wild-type enzyme.

A key area where this is relevant is in the development of biocatalytic cascades, where the product of one enzymatic reaction becomes the substrate for the next. chemrxiv.orgfz-juelich.de The success of a cascade hinges on the complementary substrate scopes of the constituent enzymes. chemrxiv.org For instance, in a hypothetical cascade to produce chiral 1,2-amino alcohols, an L-threonine transaldolase could be used to generate various β-OH amino acids, which are then converted by a decarboxylase. wisc.edu If the native decarboxylase does not accept the full range of β-OH amino acids produced, its substrate scope must be expanded. wisc.edu Engineering the decarboxylase to better accommodate its FAD cofactor, potentially through mutations that also allow for acceptance of modified FAD analogues, can be a pathway to identifying variants with the desired broader substrate promiscuity.

Research in this area has highlighted the potential for rationally selecting enzymes from sequence databases and using site-saturation mutagenesis to create variants with significantly enhanced activity and a broader substrate range. nih.gov This approach, guided by computational tools and an understanding of sequence-function relationships, allows for the targeted modification of active site residues to improve catalytic efficiency for non-native substrates. nih.gov

Biosensor Development and Bioelectronic Applications

The unique chemical structure of this compound, specifically its terminal primary amine group, makes it exceptionally suitable for the development of advanced biosensors and bioelectronic devices. vulcanchem.com This functional handle allows for its covalent attachment to electrode surfaces, providing a stable anchor for the subsequent assembly of flavoenzymes. researchgate.net

Integration of this compound into Enzyme Electrodes

A foundational technique in creating these biosensors involves the covalent immobilization of this compound onto an electrode, typically made of gold. researchgate.netcapes.gov.br The process often begins with the formation of a self-assembled monolayer (SAM) of a linker molecule, such as thioctic acid or a carboxyl-terminated alkanethiol, on the gold surface. researchgate.netcapes.gov.bracs.org The this compound is then covalently coupled to the functional groups of this monolayer. researchgate.netcapes.gov.br

Once the FAD analogue is securely anchored, the apo-enzyme of a flavoprotein—the protein component without its FAD cofactor—is introduced. researchgate.netacs.org The apo-enzyme, for example apo-glucose oxidase (apo-GOx), self-assembles onto the immobilized FAD analogue, reconstituting a fully active, surface-bound enzyme. acs.org This methodology results in a bioelectrocatalytically active enzyme layer with a controlled orientation and high stability. researchgate.netacs.org Research has quantified the surface coverage of the FAD units on such electrodes to be approximately 2.2 x 10⁻¹¹ mol cm⁻², leading to a reconstituted glucose oxidase surface coverage of 2 x 10⁻¹² mol cm⁻². researchgate.netacs.org

An advanced iteration of this design utilizes gold nanoparticles as "electrical nanoconnectors" to wire the enzyme to the electrode. nih.govmdpi.com In this configuration, this compound is first attached to the surface of gold nanoparticles. mdpi.com The apo-enzyme is then reconstituted onto these FAD-functionalized nanoparticles, and the entire complex is assembled onto the electrode. mdpi.com This architecture has been shown to dramatically improve the electrical communication between the enzyme's redox center and the electrode. nih.govmdpi.com

Table 1: Examples of Enzyme Electrodes Incorporating this compound
Electrode ConfigurationKey ComponentsEnzymeReported Performance MetricSource
Monolayer on Gold ElectrodeThioctic acid monolayer, this compoundGlucose Oxidase (GOx)FAD Surface Coverage: 2.2 × 10⁻¹¹ mol cm⁻² researchgate.netacs.org
Functional Polymer FilmPolyaniline/poly(acrylic acid) composite, this compoundGlucose Oxidase (GOx)Electron-transfer turnover rate: ~1000 s⁻¹ researchgate.net
Gold Nanoparticle "Wiring"Gold nanoparticles functionalized with this compoundGlucose Oxidase (GOx)Electron transfer turnover rate: 5000 s⁻¹ nih.gov
Mixed Alkanethiol MonolayerHS−(CH₂)ₙ−COOH and HS−(CH₂)ₙ−CH₂OH, this compoundGlucose Oxidase (GOx)Electron transfer rate constant is 2 orders of magnitude greater with alcohol-terminated diluent vs. methyl-terminated. capes.gov.br researchgate.netcapes.gov.br

Mediatorless Bioelectrocatalysis for Amperometric Transduction

The direct and stable integration of this compound onto electrode surfaces facilitates a highly efficient mode of signal transduction known as mediatorless bioelectrocatalysis. ias.ac.incore.ac.uk In traditional amperometric biosensors, small, diffusible molecules called mediators are required to shuttle electrons between the enzyme's redox center and the electrode. ias.ac.in This process can be slow and is often prone to interference from other electroactive species in the sample, such as oxygen or ascorbic acid. nih.gov

By covalently linking the FAD cofactor to the electrode, this compound provides a direct electrical pathway, enabling direct electron transfer (DET) and rendering the external mediator unnecessary. nih.govcore.ac.uk This "wired" enzyme configuration results in a rapid and specific amperometric response to substrate concentration. For example, glucose oxidase tethered to gold electrodes via this cofactor analogue generates a linear current response to glucose, and the design effectively eliminates interference from dissolved oxygen. vulcanchem.com The efficiency of this DET is highlighted by high electron transfer turnover rates, which can reach up to 5000 s⁻¹ in nanoparticle-based systems. nih.gov This enhanced performance not only improves the sensitivity and specificity of biosensors but has also been applied to construct anodes for biological fuel cells, where the direct oxidation of fuels like glucose at the electrode surface generates electrical power. ias.ac.incore.ac.ukbu.edu

Table 2: Comparison of Mediated vs. Mediatorless Bioelectrocatalysis
FeatureMediated Electron TransferMediatorless Electron Transfer (with this compound)
Electron Shuttle Requires small, diffusible redox-active molecules (mediators). ias.ac.inDirect electrical connection between enzyme's FAD and electrode. nih.gov
Mechanism Enzyme reduces mediator, which then diffuses to the electrode to be re-oxidized.Direct oxidation/reduction of the FAD cofactor at the electrode surface. nih.govcore.ac.uk
Efficiency Limited by diffusion rates of mediator and substrate.High electron transfer turnover rates (e.g., 1000-5000 s⁻¹). researchgate.netnih.gov
Specificity Susceptible to interference from other electroactive species (e.g., oxygen). nih.govHigh specificity, with minimized interference from oxygen. nih.gov
Application Example Conventional glucose test strips.Advanced glucose biosensors, anodes for biological fuel cells. core.ac.ukbu.edu

Application as Affinity Ligands in Protein Purification

The specific and strong interaction between a flavoenzyme and its FAD cofactor can be exploited for protein purification using affinity chromatography. thermofisher.com This powerful technique isolates a protein of interest from a complex mixture based on its specific binding to an immobilized ligand. thermofisher.com FAD analogues, including this compound, are excellent candidates for use as affinity ligands to purify flavoenzymes.

Structural and Computational Investigations of N6 2 Aminoethyl Fad Interactions

X-ray Crystallographic Studies of Flavoenzyme-N6-FAD Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules, including complex biological macromolecules like proteins and their cofactors. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of a substance, scientists can determine the precise arrangement of atoms. researchgate.net For flavoenzymes, crystallographic studies of complexes with FAD analogues are crucial for understanding the structural basis of cofactor binding and catalysis. nih.govuniv-paris-diderot.fr

While a crystal structure of a flavoenzyme in complex with N6-(2-Aminoethyl)-FAD is not publicly available, valuable insights can be drawn from studies on structurally similar inhibitors bound to related enzymes. One such study on human mitochondrial monoamine oxidase B (MAO-B) provides a high-resolution view of the active site when bound to N-(2-aminoethyl)-p-chlorobenzamide, which forms a covalent adduct with the FAD cofactor. nih.gov

The analysis of flavoenzyme active sites reveals that the FAD-binding pocket is a highly specialized environment. nih.gov In the case of MAO-B, the active site consists of two cavities—an entrance cavity and a deeper catalytic site cavity. nih.gov The conformation of the bound FAD cofactor is not planar; the flavin ring is observed to be in a twisted or "butterfly" conformation. nih.gov This non-planar arrangement is a feature of both the oxidized flavin and its covalent adducts. nih.gov

The binding pocket itself is largely apolar, which accommodates the aromatic portions of substrates and inhibitors. nih.gov However, specific hydrophilic regions exist near the flavin ring system to correctly orient the amine substrates for catalysis. nih.gov A key feature identified in the MAO-B structure is the role of the amino acid Ile-199, which acts as a "gate" between the entrance and catalytic cavities. The rotation of its side chain can either separate or fuse the two cavities, controlling substrate access and inhibitor binding. nih.gov The aromatic ring of the N-(2-aminoethyl)-p-chlorobenzamide inhibitor occupies a position in the catalytic site, demonstrating how the pocket accommodates substituents attached to an aminoethyl group. nih.gov

Crystallographic Data for Inhibitor-Bound MAO-B
EnzymeLigandResolution (Å)Key Structural FeaturesPDB ID (Example)
Monoamine Oxidase B (MAO-B)N-(2-aminoethyl)-p-chlorobenzamide2.4Covalent N(5) flavin adduct, twisted flavin ring, Ile-199 "gate"1GOS
Monoamine Oxidase B (MAO-B)trans-2-phenylcyclopropylamine2.2Covalent C(4a) flavin adduct, phenyl ring parallel to flavin1GOW

The specific recognition of the FAD cofactor is governed by a network of interactions between the enzyme's amino acid residues and different parts of the FAD molecule. nih.gov Mutagenesis studies have been instrumental in identifying these critical residues. acs.org In general FAD binding, the pyrophosphate moiety is often anchored by the most conserved sequence motif in FAD-binding proteins. nih.gov

In studies of MAO-B, several key residues for FAD binding and catalysis have been identified. The FAD cofactor is covalently linked to the protein via a cysteine residue (Cys-397). nih.gov The peptide bond between this residue and the adjacent Tyr-398 is in an unusual cis conformation, which is crucial for orienting the tyrosine's phenolic ring correctly within the active site. nih.gov Furthermore, an immobile water molecule, hydrogen-bonded to both Lys-296 and the N(5) atom of the flavin, is a conserved feature in many flavin-dependent amine oxidases. nih.gov While these interactions pertain to the flavin and not the adenine (B156593) moiety directly, they establish the foundation of the binding pocket. For the initial, non-covalent binding of FAD to MAO-B, residues Glu34 and Tyr44 have been shown to be essential. researchgate.net

Since the N6-(2-Aminoethyl) group is on the adenine portion, residues in that sub-site would be most affected. While direct studies on this compound are lacking, studies on other enzymes like leucyl-tRNA synthetase have identified residues such as His89 as critical for interacting with the adenine-binding region of its substrate. nih.gov Such findings suggest that specific hydrogen bonding and steric interactions with residues in the adenine-binding sub-pocket would be critical for the recognition of N6-modified FAD analogues.

Key Amino Acid Residues in Flavoenzyme Active Sites
EnzymeResidueRole in InteractionReference
Monoamine Oxidase BCys-397Covalent linkage to FAD nih.gov
Monoamine Oxidase BTyr-398Proper orientation in the active site via cis-peptide bond nih.gov
Monoamine Oxidase BLys-296Hydrogen bonding to flavin N(5) via a water molecule nih.gov
Monoamine Oxidase BIle-199"Gate" function between active site cavities nih.gov
Monoamine Oxidase BGlu34, Tyr44Initial noncovalent binding of FAD researchgate.net

Structural Analysis of Binding Pockets and Cofactor Orientation

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable for investigating molecular systems where experimental data is scarce or to complement existing findings. springernature.com Techniques like density functional theory (DFT) and molecular dynamics (MD) simulations offer powerful ways to explore the electronic properties, dynamics, and interaction pathways of molecules like this compound. xmu.edu.cnmedchemexpress.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. aimspress.com It is widely applied to predict molecular geometries, reaction energies, and spectroscopic properties. 111.68.96 For a molecule like this compound, DFT calculations can elucidate how the addition of the 2-aminoethyl group to the N6 position of the adenine ring alters the electronic properties of the FAD cofactor. xmu.edu.cn

Specifically, DFT can be used to:

Analyze Charge Distribution: Determine how the electron density is redistributed across the adenine ring and the attached aminoethyl group.

Calculate Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and stability. mdpi.com

Model Reaction Mechanisms: Simulate the energetics of potential reactions involving the terminal amine of the N6-(2-Aminoethyl) group, such as its use in covalent immobilization. researchgate.net

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic reactivity, which can guide experimental design. researchgate.net

Molecular dynamics (MD) simulations are a computational technique for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information on the conformational changes and dynamics of proteins and their ligands. daneshyari.comfrontiersin.org

For the this compound-flavoenzyme complex, MD simulations would be invaluable for:

Assessing Binding Stability: Simulating the complex in a solvated environment to observe the stability of the cofactor in the binding pocket and the persistence of key hydrogen bonds and other interactions. nih.gov

Mapping Conformational Flexibility: Analyzing the movement of the 2-aminoethyl tail within the active site to understand its preferred orientations and interactions with surrounding residues. Studies on other N6-modified adenosines have shown that such modifications can significantly affect conformational kinetics. nih.gov

MD simulations bridge the gap between static crystal structures and the dynamic reality of proteins in solution, offering a "computational microscope" to view molecular motion. mdpi.com

Computational tools are increasingly used to predict how novel analogues will interact with a protein target and to explore potential mechanistic pathways. springernature.com For analogues of this compound, where the 2-aminoethyl group might be further functionalized, predictive modeling is a key step in rational design.

Approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org It could be used to screen a library of this compound derivatives to identify which might bind most favorably to a target flavoenzyme.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to snapshots from MD simulations to estimate the binding free energy of a ligand, helping to rank potential binders. plos.org

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Simulations: For studying enzymatic reactions, QM/MM methods can be used. A small, electronically important region (like the flavin ring and the substrate) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent is treated with more efficient molecular mechanics. This allows for the simulation of bond-breaking and bond-forming events to elucidate reaction mechanisms.

These predictive strategies are crucial for guiding the synthesis of new FAD analogues with desired properties, such as enhanced binding affinity or novel reactivity for applications in biocatalysis and biosensing. researchgate.net

Molecular Dynamics Simulations to Understand Cofactor-Protein Dynamics

Comparative Studies with Other Adenine-Modified FADs

The function of FAD within an enzyme is intricately linked to its precise positioning and the interactions it forms with the protein. By modifying the adenine portion of FAD, researchers can systematically probe these interactions and their consequences on enzyme activity.

Analysis of N6-(6-Carboxyhexyl)-FAD and Ethenoadenine FAD Analogs

Comparative studies involving this compound, N6-(6-carboxyhexyl)-FAD, and ethenoadenine FAD (ε-FAD) have provided significant insights into the role of the N6-substituent in enzyme function. These analogs, each with a distinct modification at the N6 position of the adenine ring, have been used to reconstitute various apoenzymes, allowing for a direct comparison of their effects. researchgate.netnih.gov

N6-(6-Carboxyhexyl)-FAD features a longer, carboxyl-terminated linker compared to the amino-terminated linker of this compound. This analog has been instrumental in studies involving covalent flavinylation, a process where the FAD cofactor is permanently attached to the enzyme. For instance, the succinimido ester of N6-(6-carboxyhexyl)-FAD has been used to covalently modify apo-D-amino acid oxidase and L-aspartate oxidase. unibe.chunibe.ch In the case of D-amino acid oxidase from pig kidney, the covalent attachment of N6-(6-carboxyhexyl)-FAD to Lys163 resulted in a semi-synthetic enzyme with comparable kinetic properties to the native holoenzyme, but with significantly enhanced thermostability. unibe.ch However, when the same analog was covalently linked to Lys38 of L-aspartate oxidase, the resulting enzyme exhibited only 2% of the wild-type activity, highlighting how the nature of the linker and its attachment point can dramatically alter the microenvironment of the isoalloxazine ring and, consequently, catalytic function. unibe.chacs.org

Ethenoadenine FAD (ε-FAD) is a fluorescent analog where an etheno bridge is formed between the N1 and N6 atoms of the adenine ring. ontosight.ai This modification introduces a more rigid, planar structure compared to the flexible alkyl chains of the other two analogs. ε-FAD has been particularly useful in studying photoinduced electron transfer reactions. For example, when used to reconstitute apo-DNA photolyase, ε-PL (the reconstituted enzyme) showed a 15% higher steady-state repair yield compared to the enzyme reconstituted with native FAD. nih.gov This suggests that the structural and electronic changes imparted by the etheno group can modulate the rate of electron transfer. nih.govtemple.edu Time-resolved spectroscopy and computational studies on ε-FAD have indicated the formation of a charge transfer state upon photoexcitation, a feature not observed with native FAD, suggesting a different excited-state evolution. researchgate.net

Table 1: Comparative Properties of Adenine-Modified FAD Analogs

Feature This compound N6-(6-Carboxyhexyl)-FAD Ethenoadenine FAD (ε-FAD)
N6-Modification Flexible 2-aminoethyl chain Flexible 6-carboxyhexyl chain Rigid etheno bridge
Primary Use Probing active site interactions, covalent attachment Covalent flavinylation, stability studies Fluorescence and electron transfer studies
Notable Enzyme Studies Monoamine Oxidase B D-amino acid oxidase, L-aspartate oxidase DNA Photolyase
Observed Functional Effect Can form adducts with the flavin ring, influencing inhibitor binding. researchgate.net Can enhance thermostability or drastically reduce activity depending on the enzyme and attachment site. unibe.chunibe.ch Can accelerate repair rates in photolyase, suggesting modulation of electron transfer. nih.gov
Synthesis Chemical synthesis methods have been established. nih.gov Synthesized and used as a succinimido ester for covalent modification. unibe.chunibe.ch Can be synthesized chemically or enzymatically. temple.edu

Correlating Structural Modifications with Functional Outcomes

The distinct structural features of these FAD analogs directly correlate with their functional effects on enzymes. The length, flexibility, and chemical nature of the N6-substituent are critical determinants of how the cofactor orients within the active site and interacts with surrounding amino acid residues.

For instance, in monoamine oxidase B (MAO-B), the binding of inhibitors can be influenced by modifications to the FAD cofactor. The structure of MAO-B inhibited by N-(2-aminoethyl)-p-chlorobenzamide shows the formation of a covalent adduct at the N(5) position of the flavin ring. researchgate.netnih.gov This demonstrates that substituents on the adenine moiety can influence reactions at the isoalloxazine ring, even though they are spatially distant. The flexibility of the aminoethyl linker likely allows the inhibitor to adopt a conformation conducive to adduct formation.

The case of N6-(6-carboxyhexyl)-FAD highlights the importance of the interplay between the linker and the specific protein environment. In D-amino acid oxidase, the long, flexible carboxyhexyl chain, when covalently attached, appears to position the flavin in a manner that preserves catalytic activity and enhances stability. unibe.ch Conversely, in L-aspartate oxidase, the same modification leads to a catalytically compromised enzyme, suggesting that the linker may force the flavin into a non-productive orientation or disrupt crucial active site interactions. unibe.chacs.org

The rigid structure of ε-FAD provides a different kind of probe. Its ability to accelerate DNA repair in photolyase is thought to be due to its influence on the thermodynamics and kinetics of electron transfer. nih.govtemple.edu The planarity of the ethenoadenine group may facilitate a more optimal stacking interaction with the isoalloxazine ring, thereby promoting the superexchange mechanism of electron transfer. nih.gov

Role of the N6-(2-Aminoethyl) Linker in Enzyme-Cofactor Flexibility and Orientation

The N6-(2-aminoethyl) linker provides a degree of rotational and conformational freedom that is crucial for the cofactor's ability to adapt to the specific geometry of an enzyme's active site. This flexibility allows the adenine moiety to anchor in its binding pocket while permitting subtle adjustments in the position of the catalytically active isoalloxazine ring.

Computational studies, such as molecular docking and molecular dynamics simulations, are invaluable for visualizing these interactions. frontiersin.org Docking studies of FAD analogs into the active sites of various enzymes have shown that modifications at the N6 position of adenine are often solvent-exposed, minimizing disruption to the core binding interactions of the FAD molecule. acs.org This solvent exposure is a key reason why the N6 position is a common target for modification.

In the context of MAO-B, the orientation of the FAD cofactor is critical for both substrate processing and inhibitor binding. The active site of MAO-B features a "gating" residue, Ile199, which can adopt different rotamer conformations to modulate the size and shape of the substrate and entrance cavities. nih.gov The flexibility of the N6-(2-aminoethyl) linker could potentially allow the FAD molecule to accommodate these conformational changes in the active site. The ability of N-(2-aminoethyl)-p-chlorobenzamide to form an N(5)-flavin adduct in MAO-B underscores the importance of the linker in positioning the reactive components in close proximity. researchgate.netnih.gov The ethylamine (B1201723) portion of the linker allows the chlorobenzamide moiety to orient itself within the active site in a way that facilitates the covalent modification of the flavin.

Future Directions and Emerging Research Avenues for N6 2 Aminoethyl Fad

Development of Novel Synthetic Strategies for Advanced N6-FAD Analogues

The synthesis of FAD analogues is a complex challenge that requires precise chemical control to avoid destabilizing the molecule's redox-active isoalloxazine ring. Future progress hinges on developing more efficient and versatile synthetic methodologies.

Chemoenzymatic synthesis, which marries the selectivity of enzymes with the versatility of traditional organic chemistry, represents a powerful strategy for producing unnatural FAD cofactors. unimi.it This approach can overcome the limitations of purely chemical or purely biological methods. unimi.itchemistryviews.org

Recent synthetic routes for N6-substituted FAD analogues often involve a multi-step process. Early methods sometimes relied on the Dimroth rearrangement, where an N1-alkylated adenosine (B11128) intermediate isomerizes to the more stable N6-alkylated product. researchgate.net More advanced strategies involve the initial chemical synthesis of a modified AMP derivative, which is then enzymatically coupled with flavin mononucleotide (FMN) to yield the final FAD analogue. For instance, the synthesis of N6-(2-Aminoethyl)-FAD can be achieved through nucleophilic substitution at the N6 position of the adenine (B156593), followed by enzymatic coupling to FMN, a method that has achieved yields of approximately 60% with high purity. vulcanchem.com

A general chemoenzymatic strategy for producing N6-(carboxyalkyl)-FAD analogues involves the following key steps, as exemplified by related syntheses unibe.ch:

Chemical Synthesis of Modified AMP : Starting with a commercially available precursor like 6-chloro-9-β-D-ribofuranosylpurine, a modified adenosine monophosphate (AMP) is chemically synthesized. This step introduces the desired linker at the N6 position.

Enzymatic Phosphorylation : The modified AMP is then subjected to enzymatic phosphorylation to create the corresponding adenosine diphosphate (B83284) (ADP) analogue.

Enzymatic Condensation : Finally, an enzyme such as FAD synthetase is used to couple the modified ADP with FMN, yielding the target N6-substituted FAD analogue.

This modular approach allows for the creation of various analogues by simply changing the starting chemical building blocks.

The true potential of FAD engineering lies in creating a diverse library of analogues with various functionalities. The N6 position of the adenine moiety is an ideal target for modification because it is spatially distant from the catalytically active isoalloxazine ring, minimizing interference with the enzyme's redox activity. vulcanchem.com

Researchers have successfully synthesized several N6-FAD analogues, demonstrating the chemical tractability of this position. By introducing different functional groups, scientists can tailor the cofactor for specific applications.

N6-FAD Analogue Functional Group/Linker Potential Application Reference
This compoundPrimary Amine (-CH2-CH2-NH2)Covalent immobilization, biosensor development nih.govresearchgate.net
N6-(6-Carboxyhexyl)-FADCarboxylic Acid (- (CH2)5-COOH)Attachment to amine-functionalized surfaces, further chemical modification nih.govnih.gov
N6-(6-Carbamoylhexyl)-FADAmideCreation of semi-synthetic oxidases with enhanced stability unibe.chnih.gov
N6-(Butyl-2-en-4-amine)-FADAlkenyl AmineAlternative linker for enzyme immobilization researchgate.net

Future work will focus on introducing an even wider array of chemical moieties, including photo-crosslinkers, fluorescent probes, and bio-orthogonal handles (e.g., azides or alkynes for click chemistry). This expanded chemical toolbox will enable more sophisticated applications in enzyme engineering and cellular probing.

Chemoenzymatic Synthesis of Unnatural FAD Cofactors

Integration of this compound into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme evolution, allowing for the rapid testing of thousands of compounds or enzyme variants. nih.gov The unique properties of this compound make it an excellent tool for developing novel HTS assays.

The primary amine group of this compound provides a covalent attachment point for immobilizing the cofactor onto the surface of screening platforms, such as 96-well or 384-well plates. vulcanchem.commdpi.com An apo-flavoenzyme can then be reconstituted on this immobilized cofactor, creating a stable and reusable screening system.

A potential HTS workflow using this system could be:

Immobilization : The this compound is covalently linked to the surface of microtiter plates.

Reconstitution : The apo-enzyme of interest is added to the wells, where it binds to the immobilized FAD analogue to form the active holoenzyme.

Screening : A library of small molecules (for drug discovery) or a collection of enzyme variants (for directed evolution) is added to the wells.

Detection : The enzyme's activity is measured using a colorimetric or fluorescent substrate. A change in signal indicates a "hit"—an inhibitor, an activator, or an improved enzyme variant.

This approach offers significant advantages over solution-based assays, including reduced consumption of expensive enzymes and cofactors, and simplified separation and purification steps. The development of fluorescence polarization (FP)-based assays using modified cofactors is one promising avenue. limes-institut-bonn.de

Application in Synthetic Biology and Metabolic Engineering for Customized Biocatalysis

Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govmdpi.com The creation of customized biocatalysts with enhanced properties is a central goal of these fields.

This compound serves as a critical component for creating semi-synthetic enzymes with superior stability and reusability, which are key requirements for industrial biocatalysis. By covalently linking a flavoenzyme to a solid support via the N6-aminoethyl group, cofactor dissociation—a common cause of enzyme inactivation—can be prevented. vulcanchem.comnih.gov

Enzyme Modification/Immobilization Observed Improvement Reference
Glucose Oxidase (GOx)Immobilized on agarose (B213101) beads via this compound.Retained 85% of native activity after 10 catalytic cycles. vulcanchem.com
D-amino acid oxidase (DAAO)Covalently linked to N6-(6-carbamoylhexyl)-FAD.Showed considerable meso-thermostability and resistance to inactivation upon dilution compared to the native enzyme. unibe.chnih.gov
Phenylacetone monooxygenase (PAMO)Covalently attached to a fusion protein (PTDH-PAMO) via this compound.Improved mitochondrial import efficiency by 40% compared to native FAD. vulcanchem.com

These examples demonstrate that engineering the cofactor-enzyme interface is a powerful strategy for optimizing biocatalysts. Future applications will involve integrating these stabilized enzymes into engineered metabolic pathways to enhance the production of biofuels, pharmaceuticals, and other valuable chemicals.

Exploration of N6-FAD Analogues in Understanding Complex Biological Systems

Beyond their use in applied biocatalysis, N6-FAD analogues are valuable tools for probing the function of flavoproteins in their native biological contexts.

Circadian rhythms are fundamental biological processes that regulate a wide range of physiological functions, from sleep-wake cycles to metabolism. nih.gov At the core of the mammalian circadian clock are cryptochrome (B1237616) (CRY) proteins (CRY1 and CRY2), which are flavoproteins that act as critical transcriptional repressors. wikipedia.orgfrontiersin.org

FAD is not merely a passive component but plays an active role in CRY function. The binding of FAD is essential for the stability of CRY proteins; a reduced FAD supply leads to their degradation. nih.gov Furthermore, studies have shown that a mutation in the FAD-binding pocket of human CRY2 can lead to a hereditary advanced sleep phase syndrome. nih.gov Intriguingly, research has also uncovered a robust circadian rhythm in the levels of N6-methyladenosine in RNA, a modification at the same N6 position, and has shown that the loss of cryptochromes disrupts this rhythm. nih.govresearchgate.net

This deep connection between FAD, cryptochromes, and the N6-adenine position makes N6-FAD analogues like this compound powerful probes for dissecting the molecular mechanics of the circadian clock. Potential research applications include:

Structural Studies : Reconstituting apo-CRY with N6-FAD analogues could help elucidate how the adenine portion of the cofactor influences CRY's conformation and its interaction with other core clock proteins, such as Period (PER).

Probing Protein Interactions : The amino group on this compound can be used to attach cross-linking agents. This would allow researchers to "trap" and identify the proteins that interact with CRY in a FAD-dependent manner.

Cellular Imaging : By conjugating a fluorescent dye to the N6-aminoethyl group, scientists could create a fluorescent FAD analogue to visualize the subcellular localization of the cofactor and its dynamics within the cryptochrome-containing clock machinery in living cells.

Through such experiments, N6-FAD analogues can provide unprecedented insight into how this essential cofactor regulates the intricate network of interactions that drive our daily rhythms.

Understanding Cofactor-Mediated Protein Import and Folding

The synthetic flavin adenine dinucleotide (FAD) analog, this compound, has proven to be a valuable tool for dissecting the intricate processes of protein import into mitochondria and the crucial role of cofactor binding in protein folding. Studies utilizing this analog have provided significant insights into how FAD-dependent proteins achieve their mature, functional state within the mitochondrial intermembrane space.

A key area of research has focused on the mitochondrial import of apoptosis-inducing factor (AIF), a flavoprotein with dual roles in cellular respiration and programmed cell death. nih.govnih.govoncotarget.com The precursor to AIF is synthesized in the cytosol and must be imported into the mitochondria to mature. nih.gov Research using this compound has been instrumental in studying the import of fusion proteins, such as one combining the mitochondrial targeting sequence of Neurospora crassa F0-ATPase subunit 9 with 6-hydroxy-D-nicotine oxidase (6-HDNO). nih.govresearchgate.net In the absence of a flavin, this fusion protein remains in a largely unfolded, trypsin-sensitive state. nih.gov However, when translated in the presence of this compound, the protein adopts a folded, trypsin-resistant conformation, similar to the native holoenzyme. nih.gov

This demonstrates that cofactor binding is a prerequisite for achieving a stable, import-competent fold. The modified protein, once bound to the FAD analog, was imported into yeast mitochondria with an efficiency comparable to that of the apoenzyme (the enzyme without its cofactor). nih.gov This suggests that the addition of the aminoethyl group at the N6-position does not hinder the translocation process across the mitochondrial membranes. nih.gov

Further investigations using yeast mitochondria with specific mutations in the mitochondrial heat shock protein 70 (mtHsp70) have clarified the import mechanism. nih.gov Even in mitochondria deficient in the unfoldase activity of mtHsp70, the flavinylated protein could still be imported. nih.gov However, in mutants where mtHsp70's translocase activity was also impaired, the protein became trapped as a translocation intermediate. nih.gov These findings indicate that the initial unfolding of the FAD-stabilized domain as it passes through the mitochondrial import pore does not depend on mtHsp70 activity. nih.gov The covalent attachment of this compound to fusion proteins has been shown to enhance structural integrity and can improve mitochondrial import efficiency by preventing the cofactor from dissociating during trafficking.

Table 1: Impact of this compound on Protein Properties

Protein SystemConditionObserved EffectConclusionReference
Su9-6-HDNO Fusion ProteinTranslated without flavinTrypsin-sensitive (unfolded) conformationApoenzyme is structurally unstable. nih.gov
Su9-6-HDNO Fusion ProteinTranslated with this compoundTrypsin-resistant (folded) conformationCofactor binding is essential for proper folding. nih.gov
Su9-6-HDNO with this compoundImport into wild-type yeast mitochondriaImport efficiency equal to apoenzymeN6-modification does not block mitochondrial import. nih.gov
Su9-6-HDNO with this compoundImport into mtHsp70 unfoldase-deficient mitochondriaSuccessful importUnfolding for translocation does not require mtHsp70 unfoldase activity. nih.gov
PTDH-PAMO Fusion ProteinCovalent attachment of this compound40% improvement in mitochondrial import efficiency vs. native FADCovalent modification prevents cofactor dissociation, enhancing import. vulcanchem.com

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of N6-FAD Interactions

The strategic placement of a primary amine on the this compound molecule provides a versatile chemical handle for attaching various spectroscopic and imaging probes. vulcanchem.com This allows for detailed in situ analysis of FAD-protein interactions without significantly disrupting the cofactor's essential redox functions.

Fluorescence Spectroscopy is a primary tool for investigating these interactions. The intrinsic fluorescence of the flavin isoalloxazine ring is highly sensitive to its local environment. nih.gov Changes in fluorescence lifetime, quantum yield, and emission spectra can report on binding events, protein conformational changes, and solvent accessibility. nih.govmdpi.com For instance, fluorescence correlation spectroscopy (FCS) can be used to measure the diffusion rates of fluorescently labeled this compound, providing data on binding affinity and complex formation with target proteins in solution or within living cells. frontiersin.org Furthermore, by attaching an external fluorophore to the aminoethyl group, researchers can utilize techniques like Förster Resonance Energy Transfer (FRET) to measure distances between the cofactor and specific sites on the protein, mapping structural changes during folding or catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information on the cofactor and its binding pocket. springernature.com The synthesis of this compound has been characterized using NMR, confirming its structure. nih.gov By using isotope-labeled versions of the FAD analog (e.g., with ¹³C or ¹⁵N), it is possible to identify the specific atoms involved in protein-cofactor interactions. springernature.comipb.pt 1H NMR spectral analysis can reveal details about the conformation of the ribityl side chain, which is crucial for proper positioning within the enzyme's active site. researchgate.net Studies on N6-substituted adenosines have used NMR to investigate intramolecular hydrogen bonding and conformational dynamics, principles that are directly applicable to understanding how this compound interacts with an apoprotein. mdpi.com

Advanced Imaging Techniques enable the visualization of these interactions within their native cellular context. Light sheet fluorescence microscopy (LSFM), for example, allows for rapid 3D imaging of entire cells or tissues with reduced phototoxicity, making it suitable for tracking the localization and dynamics of proteins that bind to a fluorescently-tagged this compound. upf.edu Combining fluorescence lifetime imaging microscopy (FLIM) with these approaches can provide spatial maps of cofactor binding and environmental changes across different cellular compartments, such as mitochondria. uni-muenchen.de

Table 2: Spectroscopic Techniques for Analyzing this compound Interactions

TechniqueType of Information GainedApplication to this compound
Fluorescence SpectroscopyBinding affinity, conformational changes, local environment polarity.Monitoring changes in flavin fluorescence upon protein binding.
Fluorescence Correlation Spectroscopy (FCS)Diffusion coefficients, concentration, oligomerization state.Quantifying protein-cofactor complex formation in situ. frontiersin.orgnih.gov
Nuclear Magnetic Resonance (NMR)Atomic-level structure, conformational dynamics, binding interfaces.Mapping the binding site and identifying key intermolecular contacts. springernature.com
Fluorescence Lifetime Imaging (FLIM)Spatial map of fluorescence lifetimes, indicating local environment.Visualizing cofactor binding and interactions within cellular organelles. uni-muenchen.de

Theoretical Predictions for Rational Design of FAD-Dependent Enzymes and Probes

Computational methods are becoming indispensable for the rational design of novel enzymes and probes built upon the this compound framework. nih.gov These theoretical approaches provide predictive insights into how chemical modifications affect molecular interactions, stability, and function, thereby accelerating the development of new biotechnological tools. nih.govescholarship.org

Molecular Docking is a computational technique used to predict the preferred binding orientation of one molecule to another. researchgate.net In this context, docking algorithms can be used to screen libraries of virtual FAD analogs against a target apoprotein structure. nih.gov This helps identify which modifications at the N6-position are most likely to result in stable binding. Docking studies can highlight key interactions, such as hydrogen bonds or van der Waals contacts, between the this compound and protein residues, providing a structural hypothesis for subsequent experimental validation. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a high-level description of the electronic structure of the flavin ring, which is essential for understanding its redox properties and catalytic mechanism. mdpi.com The QM region (the flavin) is treated with accurate quantum chemical methods, while the surrounding protein and solvent are handled by more efficient classical mechanics. mdpi.com This approach can be used to predict how the N6-substituent alters the redox potential of the FAD cofactor. Such predictions are critical for designing enzyme-cofactor pairs with tailored catalytic activities or for developing redox-sensitive probes for specific cellular applications. mdpi.com These computational strategies, when used in concert, provide a powerful platform for the de novo design of FAD-dependent enzymes and functional probes with novel properties. nih.gov

Q & A

Q. What are the optimized synthesis protocols for N6-(2-Aminoethyl)-FAD, and how do reaction conditions influence product yield?

Methodological Answer: this compound is synthesized via a two-step procedure:

Alkylation : Ethyleneimine reacts with FAD to form N(1)-(2-aminoethyl)-FAD under controlled pH (neutral to slightly acidic) and temperature (ambient to 40°C), yielding ~36% intermediate.

Dimroth Rearrangement : The intermediate undergoes rearrangement under mild aqueous conditions (pH 6.0–6.5, 40–50°C for 4–7 hours), producing this compound with a final yield of ~12.5% after ion-exchange chromatography . Alternative methods use nucleophilic substitution or oxidation, but yields vary with reagent choice (e.g., carbodiimides for coupling to matrices) .

Q. Key Considerations :

  • Prolonged reaction times increase byproduct formation (e.g., tricyclic derivatives).
  • Purification via ion-exchange or reverse-phase HPLC ensures removal of unreacted FAD.

Q. How does this compound enhance flavoprotein activity, and what experimental assays validate its efficacy?

Methodological Answer: this compound improves flavoprotein activity by covalent binding to lysine residues near the FAD-binding domain, stabilizing the holoenzyme structure. For example:

  • 6-Hydroxy-D-nicotine Oxidase (6-HDNO) : Reconstitution assays show that this compound restores 60–80% activity compared to native FAD, confirmed by trypsin resistance and fluorescence spectroscopy .
  • L-Aspartate Oxidase : Covalent attachment via N6-(6-carboxyhexyl)-FAD succinimidyl ester retains 2% catalytic activity, highlighting steric effects of the linker .

Q. Validation Methods :

  • Kinetic Assays : Measure kcatk_{cat} and KMK_M for substrate conversion (e.g., NADH oxidation in Thermus thermophilus ).
  • Structural Stability : Circular dichroism (CD) or thermal denaturation assays assess cofactor-induced folding .

Advanced Research Questions

Q. How to design mitochondrial protein import studies using this compound-modified fusion proteins?

Methodological Answer: this compound is used to track mitochondrial import efficiency of presequence-fused enzymes (e.g., Su9–6-HDNO):

Protein Labeling : Incorporate 35^{35}S-methionine during in vitro translation with this compound to stabilize the folded enzyme .

Import Assay : Incubate labeled protein with isolated yeast mitochondria (wild-type or mutants like ssc1-3), followed by trypsin digestion to quantify processed (imported) vs. unprocessed protein via SDS-PAGE and autoradiography .

Q. Key Findings :

  • Processing efficiency of Su9–6-HDNO in ssc1-3 mitochondria drops to 50% compared to wild-type, implicating chaperone dependence (Table I, ):
Mitochondrial StrainProcessing Efficiency (%)
Wild-type100 ± 5
ssc1-298 ± 4
ssc1-350 ± 3

Q. How to resolve contradictions in catalytic activity data when using N6-substituted FAD derivatives?

Methodological Answer: Discrepancies arise from structural perturbations caused by the N6-modification:

  • Case Study 1 : this compound supports 6-HDNO activity but reduces kcatk_{cat} by 50% due to altered flavin microenvironment. Use stopped-flow spectroscopy to compare redox states and electron transfer rates .
  • Case Study 2 : In L-aspartate oxidase, covalent flavinylation at Lys38 disrupts substrate access. Employ molecular dynamics simulations to model steric hindrance and validate with site-directed mutagenesis .

Q. Experimental Strategies :

  • Comparative Reconstitution : Test activity of apoenzyme reconstituted with native FAD vs. derivatives.
  • Fluorescence Quenching : Monitor conformational changes using Trp or flavin fluorescence .

Q. How to analyze FAD-enzyme interactions without crystal structure data?

Methodological Answer: In absence of crystallographic data (e.g., 6-HDNO):

Proteolytic Digestion : Assess holoenzyme stability via trypsin resistance assays; folded holoenzymes resist digestion .

Chemical Crosslinking : Use bifunctional linkers (e.g., EDC/NHS) to identify proximal residues to the N6-aminoethyl group via mass spectrometry .

Homology Modeling : Align sequences with structurally characterized flavoproteins (e.g., glucose oxidase) to predict binding pockets .

Q. Supporting Data :

  • This compound does not inhibit 6-HDNO folding, suggesting the adenine moiety is surface-exposed .

Q. What methodologies quantify covalent binding efficiency of this compound to target enzymes?

Methodological Answer:

SDS-PAGE with Fluorescence Detection : Resolve proteins and visualize covalently bound flavin via in-gel fluorescence (ex: 450 nm, em: 520 nm) .

MALDI-TOF Mass Spectrometry : Compare molecular weights of apo- vs. holoenzyme to confirm 1:1 stoichiometry .

Kinetic Binding Assays : Measure KdK_d using fluorescence polarization or isothermal titration calorimetry (ITC) .

Q. Example :

  • Covalent binding to PAMO (phenylacetone monooxygenase) reduces kcatk_{cat} by 50% but improves thermal stability (TmT_m increases by 5°C) .

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